molecular formula C22H29N5O2 B2555763 1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851939-18-9

1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2555763
CAS RN: 851939-18-9
M. Wt: 395.507
InChI Key: GMSXGIFOPLITKR-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Psychotropic Activity

Studies on derivatives of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione have demonstrated significant psychotropic potential, particularly in the context of serotonin (5-HT) receptors. Research conducted by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione revealed the compounds' affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showcasing their antidepressant-like and anxiolytic-like activities in animal models. This study highlights the potential for designing new serotonin receptor ligands with modified arylalkyl/allyl substituents to optimize pharmacological profiles for treating mood disorders (Chłoń-Rzepa et al., 2013).

Antidepressant and Anxiolytic Potential

Further elaborating on the psychotropic potential, the modification of the purine-2,6-dione structure, as explored in the aforementioned studies, opens avenues for the development of targeted therapies for depression and anxiety. The promising results from in vivo models, such as the forced swim test (FST) and the four-plate test (FPT), support ongoing research into the nuanced relationships between chemical structure modifications and therapeutic efficacy.

Molecular Interactions and Computational Studies

Investigations into the structural characteristics of methylxanthines, including derivatives similar to the compound , have provided insights into their therapeutic potential and interaction mechanisms. Latosinska et al. (2014) utilized NMR-NQR and DFT studies to explore the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines. Such studies are crucial for understanding how structural variations influence biological activity and receptor affinity, potentially guiding the development of more effective and selective therapeutic agents (Latosinska et al., 2014).

properties

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-15-5-7-17(8-6-15)13-27-18(14-26-11-9-16(2)10-12-26)23-20-19(27)21(28)25(4)22(29)24(20)3/h5-8,16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSXGIFOPLITKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

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